Patent

US07956040B2

Procedure details

Drug-free human blood obtained from healthy volunteers was coagulated with acid:citrate:dextrose. Platelet-rich plasma was centrifuged at 800×g for 20 min at room temperature and the pellet was suspended in a volume equal to half the initial volume of autologous plasma, low in platelets. The platelet suspensions were incubated for 1 h at 37° C. with 3 μmol of Fura 2/AM per L, 40 μmol DCFH-DA/L, 7.4 GBq (2 Ci) 32Pi/L, or 3.7 MBq (1 mCi) [3H]oleic acid/L. The platelets were washed by exclusion chromatography on Sepharose 2B using a Ca2+-free Tyrodes buffer (134 mmol NaCl/L, 2.9 mmol KCl/L, 0.34 mmol Na2HPO4/L and 2 mmol MgCl2/L) containing 0.2% of bovine serum albumin, 5 mmol glucose/L and 10 mmol HEPES/L, pH 7.35. The platelets that had been submitted to exclusion chromatography (PSEC) were adjusted to a final concentration of 2×1011 cells/L. Since the addition of methanol to the suspensions of PSEC at concentrations<0.5% did not cause any change in the response of the PSEC to collagen, this ratio was used for obtaining final concentrations of quercetin that varied between 5 and 20 μmol/L. Catechin and quercetin were added to the suspensions of PSEC while stirring continuously for 30 min at 37° C. and then removed by centrifugation at 800×g for 20 min at room temperature.

Name

Fura 2/AM

Quantity

3 μmol

Type

reactant

Reaction Step Six

[Compound]

Name

[3H]oleic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

Ca2+

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)[OH:4].O=[CH:15][C@@H:16]([C@H:18]([C@@H:20]([C@@H:22]([CH2:24][OH:25])O)[OH:21])O)[OH:17].CC1C=CC(N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)=C(OCC[O:55][C:56]2[CH:61]=[C:60]3[CH:62]=[C:63]([C:65]4[O:69]C(C(OCOC(C)=O)=O)=CN=4)[O:64][C:59]3=[CH:58][C:57]=2N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)C=1.CC(OC1C=C2OC3C(C4(OC(=O)C5C4=CC=CC=5)C2=CC=1Cl)=CC(Cl)=C(OC(C)=O)C=3)=O.[Na+].[Cl-].[Cl-].[K+].[Mg+2].[Cl-].[Cl-].C1N(CCO)CCN(CCS(O)(=O)=O)C1>CO>[CH:59]1[C:60]([C:62]2[O:17][C:16]3[CH:15]=[C:24]([OH:25])[CH:22]=[C:20]([OH:21])[C:18]=3[C:65](=[O:69])[C:63]=2[OH:64])=[CH:61][C:56]([OH:55])=[C:57]([OH:4])[CH:58]=1 |f:4.5,6.7,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Six

|

Name

|

Fura 2/AM

|

|

Quantity

|

3 μmol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

|

|

Name

|

|

|

Quantity

|

40 μmol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl

|

Step Seven

[Compound]

|

Name

|

[3H]oleic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

Ca2+

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

134 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Step Ten

|

Name

|

|

|

Quantity

|

2.9 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[K+]

|

Step Eleven

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0.34 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Drug-free human blood obtained from healthy volunteers

|

WASH

|

Type

|

WASH

|

|

Details

|

The platelets were washed by exclusion chromatography on Sepharose 2B

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

at concentrations<0.5%

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

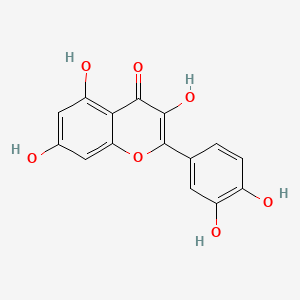

C1=CC(=C(C=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07956040B2

Procedure details

Drug-free human blood obtained from healthy volunteers was coagulated with acid:citrate:dextrose. Platelet-rich plasma was centrifuged at 800×g for 20 min at room temperature and the pellet was suspended in a volume equal to half the initial volume of autologous plasma, low in platelets. The platelet suspensions were incubated for 1 h at 37° C. with 3 μmol of Fura 2/AM per L, 40 μmol DCFH-DA/L, 7.4 GBq (2 Ci) 32Pi/L, or 3.7 MBq (1 mCi) [3H]oleic acid/L. The platelets were washed by exclusion chromatography on Sepharose 2B using a Ca2+-free Tyrodes buffer (134 mmol NaCl/L, 2.9 mmol KCl/L, 0.34 mmol Na2HPO4/L and 2 mmol MgCl2/L) containing 0.2% of bovine serum albumin, 5 mmol glucose/L and 10 mmol HEPES/L, pH 7.35. The platelets that had been submitted to exclusion chromatography (PSEC) were adjusted to a final concentration of 2×1011 cells/L. Since the addition of methanol to the suspensions of PSEC at concentrations<0.5% did not cause any change in the response of the PSEC to collagen, this ratio was used for obtaining final concentrations of quercetin that varied between 5 and 20 μmol/L. Catechin and quercetin were added to the suspensions of PSEC while stirring continuously for 30 min at 37° C. and then removed by centrifugation at 800×g for 20 min at room temperature.

Name

Fura 2/AM

Quantity

3 μmol

Type

reactant

Reaction Step Six

[Compound]

Name

[3H]oleic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

Ca2+

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)[OH:4].O=[CH:15][C@@H:16]([C@H:18]([C@@H:20]([C@@H:22]([CH2:24][OH:25])O)[OH:21])O)[OH:17].CC1C=CC(N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)=C(OCC[O:55][C:56]2[CH:61]=[C:60]3[CH:62]=[C:63]([C:65]4[O:69]C(C(OCOC(C)=O)=O)=CN=4)[O:64][C:59]3=[CH:58][C:57]=2N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)C=1.CC(OC1C=C2OC3C(C4(OC(=O)C5C4=CC=CC=5)C2=CC=1Cl)=CC(Cl)=C(OC(C)=O)C=3)=O.[Na+].[Cl-].[Cl-].[K+].[Mg+2].[Cl-].[Cl-].C1N(CCO)CCN(CCS(O)(=O)=O)C1>CO>[CH:59]1[C:60]([C:62]2[O:17][C:16]3[CH:15]=[C:24]([OH:25])[CH:22]=[C:20]([OH:21])[C:18]=3[C:65](=[O:69])[C:63]=2[OH:64])=[CH:61][C:56]([OH:55])=[C:57]([OH:4])[CH:58]=1 |f:4.5,6.7,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Six

|

Name

|

Fura 2/AM

|

|

Quantity

|

3 μmol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

|

|

Name

|

|

|

Quantity

|

40 μmol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl

|

Step Seven

[Compound]

|

Name

|

[3H]oleic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

Ca2+

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

134 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Step Ten

|

Name

|

|

|

Quantity

|

2.9 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[K+]

|

Step Eleven

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0.34 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Drug-free human blood obtained from healthy volunteers

|

WASH

|

Type

|

WASH

|

|

Details

|

The platelets were washed by exclusion chromatography on Sepharose 2B

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

at concentrations<0.5%

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=C(C=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |